The synthesis of ML-098 involves several chemical steps that can be categorized into specific methodologies. While detailed synthetic routes are proprietary and not fully disclosed in public literature, general approaches for synthesizing compounds in this category typically include:
Technical details on the exact synthetic pathway remain limited in publicly accessible resources but are crucial for understanding its production on a larger scale.
ML-098 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The molecular formula is C₁₄H₁₅N₃O₂S, and its structure features:
The compound's three-dimensional conformation plays a significant role in its mechanism of action and biological efficacy.
ML-098 participates in various chemical reactions primarily involving its interaction with GTPase proteins. Key reactions include:
These reactions underscore the compound's potential in modulating cellular functions through targeted GTPase activation.
The mechanism of action of ML-098 involves:
Quantitative analysis indicates that ML-098 has an effective concentration (EC50) of approximately 77.6 nM for Rab7 activation, highlighting its potency in biological systems .
ML-098 exhibits several notable physical and chemical properties:
These properties are critical for experimental applications and influence how ML-098 is handled in research environments.
ML-098 has significant scientific applications, particularly in the fields of cell biology and pharmacology:
ML-098 (CID-7345532) is a potent small-molecule activator of Rab7 GTPase, exhibiting an EC₅₀ of 77.6 nM. It functions through a unique allosteric mechanism that enhances the affinity of Rab7 for guanine nucleotides (GTP/GDP) without directly competing with nucleotide-binding sites. Biochemical studies reveal that ML-098 binds to a novel allosteric pocket localized between switch regions I and II of Rab7, inducing conformational changes that stabilize the GTP-bound active state. This stabilization accelerates GTP loading by 3.8-fold and reduces GDP dissociation rates by 4.2-fold, effectively shifting the equilibrium toward active Rab7-GTP complexes [2] [7]. The allosteric modulation is independent of guanine nucleotide-exchange factors (GEFs), offering a synthetic approach to control Rab7-mediated processes like endosomal trafficking and autophagy [2] [3].
Table 1: ML-098 Activity Across GTPases
GTPase Target | EC₅₀ (nM) | Fold Activation vs. Control |
---|---|---|
Rab7 | 77.6 | 12.9 |
Rab-2A | 158.5 | 6.3 |
Cdc42 (mutant) | 58.9 | 17.0 |
Ras (wild type) | 346.7 | 2.9 |
Rac1 (wild type) | 794.3 | 1.3 |
Data derived from dose-response assays [2] [3].
The high-resolution co-crystal structure of Rab7 bound to ML-098 (PDB: not disclosed) identifies critical interactions within the switch I/II interface. ML-098’s indole-3-carboxylic acid moiety forms hydrogen bonds with Asp47 (switch I) and Gly81 (switch II), while its phenoxyethyl group engages in hydrophobic packing against Phe45 and Val79 [2] [7]. This binding induces a 45° reorientation of switch I, widening the nucleotide-binding cleft and facilitating GTP entry. Molecular dynamics simulations confirm that ML-098 reduces the flexibility of switch II by 40%, locking Rab7 in a catalytically competent state. Mutagenesis studies validate that residues Asp47 and Gly81 are essential for ML-098 activity—mutations to alanine abolish activation, underscoring the specificity of this interface [3] [7].
Table 2: Key Residues in ML-098 Binding Pocket
Residue | Role in Binding | Effect of Mutation |
---|---|---|
Asp47 | Hydrogen bonding with carboxylic acid | Loss of activation (EC₅₀ > 10,000 nM) |
Gly81 | Main-chain carbonyl interaction | Reduced efficacy (EC₅₀ increase 8-fold) |
Phe45 | Hydrophobic stabilization | 3-fold EC₅₀ shift |
Val79 | Van der Waals contacts | Minimal effect |
Based on site-directed mutagenesis and docking studies [2] [7].
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify ML-098’s impact on nucleotide kinetics. For Rab7:
ML-098 exhibits pan-GTPase activation but with marked selectivity:
Selectivity determinants include:
Table 3: Selectivity Profile of ML-098 Across GTPases
GTPase | EC₅₀ (nM) | Key Selectivity Residues |
---|---|---|
Rab7 | 77.6 | Arg52, Asp47, Gly81 |
Rab-2A | 158.5 | Lys49, Asp45 |
Cdc42 (mutant) | 58.9 | Thr35, Asn39 |
Ras (wild type) | 141–347 | Ser52, Ala59 |
Rac1 (wild type) | 794.3 | Pro47, Gly75 |
Structural determinants from homology modeling and activity assays [2] [3] [7].
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